(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone
Description
The compound "(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone" is a structurally complex molecule featuring a benzo[d]thiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 2. This heterocyclic system is linked via a piperazine ring to a 3-phenoxyphenyl methanone moiety. The benzo[d]thiazole scaffold is notable for its electron-deficient aromatic system, which may enhance interactions with biological targets, while the piperazine linker provides conformational flexibility. Though direct biological data for this compound are unavailable in the provided evidence, structurally analogous piperazine-containing heterocycles are frequently explored for central nervous system (CNS) targets, including serotonin and dopamine receptors, due to their ability to modulate neurotransmitter pathways .
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-31-21-11-10-20(26)23-22(21)27-25(33-23)29-14-12-28(13-15-29)24(30)17-6-5-9-19(16-17)32-18-7-3-2-4-8-18/h2-11,16H,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDXFITWTURQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstM. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the survival of the bacterium.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function. This interaction often results in the disruption of essential biological processes in the target organism, such as cell division or metabolic processes.
Biochemical Pathways
cell wall biosynthesis of M. tuberculosis by inhibiting the DprE1 enzyme. This disruption can lead to downstream effects such as impaired cell division and ultimately, cell death.
Biological Activity
The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone , a synthetic organic molecule, has garnered attention in medicinal chemistry due to its complex structure and potential biological activity. This article explores its pharmacological properties, synthesis methods, and related research findings.
Structural Characteristics
This compound consists of several key structural components:
- Piperazine Ring : Known for its role in various pharmacologically active compounds.
- Benzo[d]thiazole Moiety : Implicated in anti-inflammatory and antimicrobial activities.
- Phenoxyphenyl Group : Enhances interaction with biological targets.
Biological Activity Overview
Research indicates that the compound may exhibit several biological activities, including:
- Anti-inflammatory Effects : Its structural features suggest potential interactions with inflammatory pathways.
- Antimicrobial Properties : Preliminary studies have shown promising results against various bacterial strains.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Potential modulation of inflammatory mediators | |
| Antimicrobial | Effective against certain bacterial strains | |
| Neuropharmacological | Possible interactions with neurotransmitter receptors |
While specific mechanisms for this compound remain under investigation, insights can be drawn from similar compounds. The presence of the benzo[d]thiazole group is often associated with modulation of neurotransmitter systems, particularly in the central nervous system. This suggests that the compound may act as a modulator or inhibitor of specific receptors involved in pain and inflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of Benzo[d]thiazole : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Introduction of Piperazine : Reaction with piperazine in the presence of a base.
- Final Coupling Reaction : Attachment of the phenoxyphenyl moiety through coupling reactions.
Table 2: Synthesis Steps
| Step | Description |
|---|---|
| 1. Benzo[d]thiazole Synthesis | Cyclization reaction under acidic conditions |
| 2. Piperazine Introduction | Base-mediated reaction to form piperazine derivative |
| 3. Coupling | Final reaction to attach phenoxyphenyl group |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing context for the potential effects of this compound:
- Antimicrobial Activity : A study evaluated derivatives with similar structures, revealing significant antibacterial effects against Gram-positive bacteria .
- Neuropharmacological Effects : Research on related benzothiazole derivatives indicated their ability to cross the blood-brain barrier and modulate neurotransmitter levels, supporting the hypothesis that this compound may have neuroactive properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
The "d" positional isomer in the thiazole ring may confer distinct aromatic interactions compared to "b" isomers .
Substituent Effects: The 7-Cl and 4-OCH₃ groups on the target’s benzo[d]thiazole are electron-withdrawing and electron-donating, respectively, creating a polarized aromatic system. This contrasts with the nitro (NO₂) group in 7f (), which is strongly electron-withdrawing and may reduce metabolic stability .
Linker Chemistry: The methanone linker in the target compound provides rigidity compared to the propanone (7f) or propanol (8a) linkers in . Piperazine-propoxy linkers (e.g., 4g, ) extend the molecule’s length, which could influence interactions with deeper binding pockets in enzymes or receptors .
Synthetic Yields: Yields for analogous compounds range from 65% (4g, ) to 69% (7f, ).
Q & A
Q. What are the key steps and challenges in synthesizing (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone?
- Methodological Answer : Synthesis typically involves multi-step pathways:
- Step 1 : Formation of the chlorinated benzo[d]thiazole core via cyclization of 7-chloro-4-methoxybenzothiazole precursors under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Introduction of the piperazine ring via nucleophilic substitution, often using 1-(3-phenoxyphenyl)methanone intermediates. Reaction conditions (e.g., DMF as solvent, 80–100°C) are critical for yield optimization .
- Step 3 : Final coupling via amide bond formation or ketone linkage, requiring anhydrous conditions and catalysts like EDCI/HOBt .
Challenges : Purification of intermediates (e.g., column chromatography) and avoiding side reactions (e.g., hydrolysis of the methoxy group under acidic conditions) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
- HRMS : Molecular ion [M+H]⁺ matching the theoretical mass (C₂₅H₂₁ClN₃O₂S: ~474.1 g/mol) .
- Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the biological activity of this compound?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Testing against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- In vivo models : Pharmacokinetic profiling in rodents (e.g., bioavailability, half-life) via LC-MS/MS .
Key consideration : Structure-activity relationship (SAR) studies to optimize substituents (e.g., chloro vs. fluoro on benzothiazole) .
Q. How can computational tools enhance the design of derivatives targeting specific receptors?
- Methodological Answer :
- Docking studies : Using AutoDock Vina to predict binding affinity to targets (e.g., serotonin receptors) based on piperazine and benzothiazole interactions .
- MD simulations : Assessing stability of ligand-receptor complexes (e.g., 100-ns runs in GROMACS) to prioritize derivatives .
- QSAR models : Machine learning (e.g., Random Forest) to correlate substituent electronic parameters (Hammett σ) with activity .
Q. How do researchers resolve contradictions in solubility and reactivity data across studies?
- Methodological Answer :
- Solubility conflicts : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to detect aggregation .
- Reactivity discrepancies : Control humidity (e.g., glovebox for moisture-sensitive reactions) and validate via kinetic studies (e.g., monitoring by FT-IR) .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog synthesis : Systematic modification of substituents (e.g., methoxy → ethoxy on benzothiazole) .
- Biological profiling : Parallel screening against related targets (e.g., dopamine vs. serotonin receptors) to assess selectivity .
- Data integration : Heatmaps correlating logP, polar surface area, and IC₅₀ values to identify optimal physicochemical profiles .
Key Considerations for Experimental Design
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) and validate with orthogonal assays (e.g., Western blot for target engagement) .
- Data transparency : Share raw spectral data and crystal structures (if available) in repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
